Cas no 2228469-48-3 (tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
- 2228469-48-3
- EN300-1882501
-
- Inchi: 1S/C12H22N4O3/c1-12(2,3)19-11(18)16-6-4-5-9(7-16)10(8-17)14-15-13/h9-10,17H,4-8H2,1-3H3
- InChI Key: SKBMNCAYTZIQMH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C(CO)N=[N+]=[N-])C1)=O
Computed Properties
- Exact Mass: 270.16919058g/mol
- Monoisotopic Mass: 270.16919058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.1Ų
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882501-0.05g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 0.05g |
$660.0 | 2023-09-18 | ||
Enamine | EN300-1882501-0.25g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 0.25g |
$723.0 | 2023-09-18 | ||
Enamine | EN300-1882501-0.1g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 0.1g |
$691.0 | 2023-09-18 | ||
Enamine | EN300-1882501-5.0g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1882501-10.0g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1882501-0.5g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 0.5g |
$754.0 | 2023-09-18 | ||
Enamine | EN300-1882501-1g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 1g |
$785.0 | 2023-09-18 | ||
Enamine | EN300-1882501-2.5g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 2.5g |
$1539.0 | 2023-09-18 | ||
Enamine | EN300-1882501-1.0g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1882501-5g |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate |
2228469-48-3 | 5g |
$2277.0 | 2023-09-18 |
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
Research Brief on tert-Butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate (CAS: 2228469-48-3)
The compound tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate (CAS: 2228469-48-3) has garnered significant attention in recent chemical and biomedical research due to its versatile applications in drug discovery and bioconjugation. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and potential therapeutic applications. The compound's unique structural features, including the azido and hydroxyl functional groups, make it a valuable intermediate in click chemistry and targeted drug delivery systems.
Recent studies have highlighted the efficient synthesis of tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate via multi-step organic transformations. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized route starting from piperidine derivatives, involving Boc protection, azidation, and hydroxylation. The process achieved a high yield (85%) and excellent purity, making it suitable for large-scale production. The compound's stability under various conditions was also confirmed, which is critical for its application in pharmaceutical formulations.
In the context of biomedical applications, this compound has been utilized as a key building block for the development of novel PROTACs (Proteolysis Targeting Chimeras). A study published in ACS Chemical Biology demonstrated its incorporation into bifunctional molecules that selectively degrade target proteins. The azido group enabled facile conjugation to E3 ligase ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group provided a handle for further functionalization. This approach showed promising results in degrading oncogenic proteins in vitro.
Furthermore, tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate has been explored in the development of antibody-drug conjugates (ADCs). Its ability to form stable linkages with monoclonal antibodies while maintaining drug potency has been validated in preclinical models. Research published in Bioconjugate Chemistry reported enhanced tumor targeting and reduced off-target effects when this compound was used as a linker in ADCs for breast cancer therapy. The study emphasized the compound's role in improving the therapeutic index of cytotoxic payloads.
Looking ahead, the compound's potential extends to other areas such as targeted imaging probes and peptide modifications. Ongoing clinical trials are evaluating its derivatives in various therapeutic areas, underscoring its importance in modern drug development. Researchers continue to investigate its pharmacokinetic properties and safety profile to fully realize its clinical potential. The versatility of tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate positions it as a critical tool in advancing precision medicine and chemical biology.
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